In-Depth Technical Guide: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Epigenetic Drug Discovery
In-Depth Technical Guide: (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in Epigenetic Drug Discovery
Executive Summary
The compound (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane is a highly specialized synthetic building block utilized primarily in the development of epigenetic therapeutics. Specifically, it serves as a critical precursor for synthesizing acylsulfonohydrazide-based inhibitors targeting KAT6A (Lysine acetyltransferase 6A) , an enzyme implicated in various malignancies including acute myeloid leukemia (AML) and estrogen receptor-positive breast cancers[1].
This technical whitepaper provides a comprehensive overview of the compound's chemical identifiers, its mechanistic role in structure-activity relationship (SAR) campaigns, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Chemical Identity and Core Identifiers
Accurate identification and tracking of this building block are essential for regulatory compliance and procurement in drug discovery workflows. Below is a consolidated table of its core chemical identifiers,[2].
| Identifier Type | Value |
| IUPAC Name | (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane |
| CAS Registry Number | 2635937-77-6 |
| Molecular Formula | C₁₀H₁₃FOS |
| Molecular Weight | 200.28 g/mol |
| MDL Number | MFCD33404004 |
| SMILES (Isomeric) | CCOc1cc(C)c(F)c(SC)c1 |
| Structural Class | Aryl methyl thioether (Aryl methyl sulfide) |
Structural Significance & Mechanistic Role in Drug Design
The Privileged 5-Ethoxy-2-fluoro-3-methylphenyl Motif
In the realm of KAT6A inhibition, the 5-ethoxy-2-fluoro-3-methylphenyl moiety has emerged as a "privileged pharmacophore"[1]. High-resolution X-ray crystallography of KAT6A in complex with acylsulfonohydrazide inhibitors (such as WM-8014 and WM-1119 analogues) reveals that this specific tri-substituted aromatic ring perfectly occupies the acetyl-coenzyme A (AcCoA) binding pocket[3].
-
The Ethoxy Group: Acts as a critical hydrogen bond acceptor and provides optimal steric bulk to fill the hydrophobic sub-pocket of the enzyme.
-
The Fluoro Group: Lowers the pKa of adjacent protons, modulates the dihedral angle of the attached functional groups, and enhances metabolic stability against oxidative degradation.
-
The Methyl Group: Provides essential van der Waals interactions that lock the aromatic ring into the bioactive conformation.
Rationale for the Methylsulfane (-SCH₃) Precursor
While this motif is traditionally incorporated on the Right-Hand Side (RHS) of inhibitors as a benzoyl derivative, the availability of (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane allows medicinal chemists to invert the pharmacophore. By oxidatively cleaving the methylthio ether to an arylsulfonyl chloride, researchers can install this privileged motif on the Left-Hand Side (LHS) of the acylsulfonohydrazide scaffold[1]. This structural inversion is a critical strategy for bypassing intellectual property (IP) landscapes and improving the pharmacokinetic (PK) profiles of the inhibitors.
Visualization: KAT6A Signaling and Inhibition Mechanism
Caption: KAT6A signaling pathway and the mechanism of action for acylsulfonohydrazide inhibitors.
Synthetic Workflows & Experimental Protocols
To utilize (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane in drug synthesis, it must first be converted into an electrophilic species—typically an arylsulfonyl chloride. The following protocols detail a self-validating, high-yielding workflow.
Visualization: Synthetic Workflow
Caption: Synthetic workflow converting the methylsulfane building block into a KAT6A inhibitor.
Protocol 1: Oxidative Cleavage to Arylsulfonyl Chloride
This step employs N-chlorosuccinimide (NCS) and aqueous hydrochloric acid. This method is chosen over direct chlorine gas for its superior bench-top safety, precise stoichiometric control, and avoidance of over-chlorination on the electron-rich ethoxy-substituted aromatic ring.
Reagents:
-
(5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (4.0 equiv)
-
2M Aqueous HCl (5.0 equiv)
-
Acetonitrile (MeCN) / Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the thioether (1.0 equiv) in the MeCN/Water solvent mixture. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Acidification: Slowly add 2M aqueous HCl (5.0 equiv) to the stirring solution.
-
Oxidation: Add NCS (4.0 equiv) portion-wise over 15 minutes. Causality Note: The reaction proceeds via a sulfonium intermediate. Maintaining 0 °C prevents the exothermic decomposition of the intermediate and suppresses unwanted electrophilic aromatic substitution (chlorination) on the ring.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the starting material mass, noting that the sulfonyl chloride may hydrolyze to the sulfonic acid on the LC column).
-
Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride. Use immediately in the next step to prevent hydrolysis.
Protocol 2: Hydrazide Coupling
Reagents:
-
5-Ethoxy-2-fluoro-3-methylbenzenesulfonyl chloride (1.0 equiv)
-
Target Aryl Hydrazide (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Suspend the aryl hydrazide (1.1 equiv) in anhydrous DCM under an inert nitrogen atmosphere.
-
Catalysis: Add pyridine (2.0 equiv) and cool the mixture to 0 °C. Causality Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the coupling.
-
Coupling: Dissolve the freshly prepared sulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture.
-
Maturation: Stir for 12 hours, allowing the reaction to gradually reach room temperature.
-
Purification: Quench with 1M HCl to remove excess pyridine. Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to isolate the final acylsulfonohydrazide inhibitor.
Analytical Characterization Strategies
To validate the integrity of the (5-Ethoxy-2-fluoro-3-methylphenyl)(methyl)sulfane starting material before committing it to complex syntheses, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a triplet near
1.40 ppm (3H) and a quartet near 4.00 ppm (2H) corresponding to the ethoxy group. -
A sharp singlet near
2.45 ppm (3H) for the -SCH₃ group. -
A doublet or broad singlet near
2.25 ppm (3H) for the aromatic methyl group. -
Two aromatic protons in the
6.50 - 7.00 ppm range, showing coupling to the fluorine atom.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet/doublet around
-115 to -125 ppm, characteristic of an aryl fluoride flanked by methyl and thioether groups. -
LC-MS (ESI+): Expected
for [M+H]⁺ is approximately 201.1.
References
-
MDL Mfcd33404004 | Sigma-Aldrich Sigma-Aldrich Product Catalog URL:
-
2807455-12-3 | 5-Ethoxy-2-fluoro-3-(methylthio)benzoic acid BLDpharm Chemical Database URL:[2]
-
Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes National Center for Biotechnology Information (PMC) URL:[1]
-
6PDG: Crystal structure of MYST acetyltransferase domain in complex with inhibitor 83 RCSB Protein Data Bank URL:[3]
